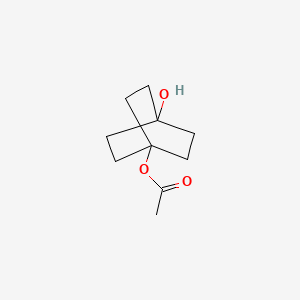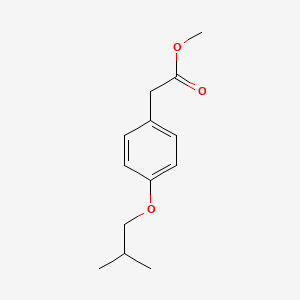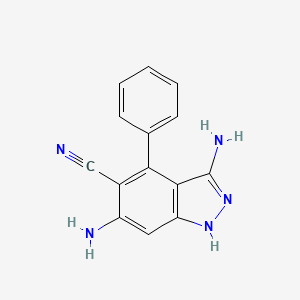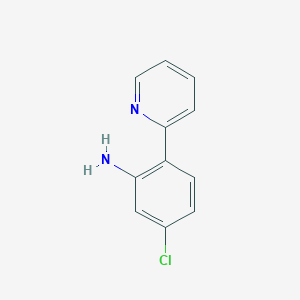
1,3,5-Triphenyl-2,4-hexadien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triphenyl-2,4-hexadien-1-one is an organic compound with the molecular formula C24H20O. It is known for its unique structure, which includes three phenyl groups attached to a hexadienone backbone.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triphenyl-2,4-hexadien-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone derivatives. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
化学反応の分析
Types of Reactions
1,3,5-Triphenyl-2,4-hexadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
1,3,5-Triphenyl-2,4-hexadien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,3,5-Triphenyl-2,4-hexadien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1,3,5-Triphenylbenzene: Similar structure but lacks the hexadienone backbone.
1,3,5-Triphenyl-2-pyrazoline: Contains a pyrazoline ring instead of the hexadienone backbone.
1,3,5-Triphenyl-1,2,4-triazole: Features a triazole ring in place of the hexadienone backbone.
Uniqueness
1,3,5-Triphenyl-2,4-hexadien-1-one is unique due to its hexadienone backbone, which imparts distinct chemical and physical properties.
特性
CAS番号 |
52588-88-2 |
|---|---|
分子式 |
C24H20O |
分子量 |
324.4 g/mol |
IUPAC名 |
1,3,5-triphenylhexa-2,4-dien-1-one |
InChI |
InChI=1S/C24H20O/c1-19(20-11-5-2-6-12-20)17-23(21-13-7-3-8-14-21)18-24(25)22-15-9-4-10-16-22/h2-18H,1H3 |
InChIキー |
WDSOTYDUTUFIBE-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)


![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)

![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)
![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)

![Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate](/img/structure/B13938562.png)



